![molecular formula C11H7NO2 B1271570 1-(2-Propynyl)-1H-indole-2,3-dione CAS No. 4290-87-3](/img/structure/B1271570.png)
1-(2-Propynyl)-1H-indole-2,3-dione
Overview
Description
“1-(2-Propynyl)-1H-indole-2,3-dione” is an organic compound that contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a 2,3-dione group (indicating the presence of two carbonyl groups at the 2nd and 3rd positions of the indole), and a propynyl group (a three-carbon alkyne) attached to the nitrogen of the indole .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have an indole core, with carbonyl (C=O) groups at the 2nd and 3rd positions of the indole, and a propynyl group attached to the 1-position of the indole .
Chemical Reactions Analysis
The reactivity of “1-(2-Propynyl)-1H-indole-2,3-dione” would likely be influenced by the electron-withdrawing carbonyl groups and the electron-donating indole and propynyl groups. The compound might undergo reactions typical of indoles, diketones, and alkynes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Propynyl)-1H-indole-2,3-dione” would depend on factors like its molecular structure and the functional groups it contains. For instance, the presence of polar carbonyl groups and a potentially aromatic indole group could influence its solubility, while the alkyne could participate in reactions like acid-catalyzed hydration .
Scientific Research Applications
Cyclooxygenase Inhibition
Isoindoline derivatives, which share a similar structure with 1-(2-Propynyl)-1H-indole-2,3-dione, have been studied for their affinity for cyclooxygenase enzymes. These enzymes are involved in inflammatory processes, and their inhibition can have therapeutic benefits. Molecular docking studies have shown interactions within the active site of cyclooxygenases, indicating potential for drug development .
Synthon in Cross-Coupling Reactions
This compound is a valuable synthon in Sonogashira cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic chemistry. It can be used to create complex molecules for pharmaceuticals and materials science .
Antioxidant Properties
Derivatives of 1-(2-Propynyl)-1H-indole-2,3-dione have shown antioxidant properties, which are beneficial in combating oxidative stress. This property can be harnessed in developing treatments for diseases where oxidative damage is a contributing factor .
Mechanism of Action
Target of Action
The primary target of 1-(2-Propynyl)-1H-indole-2,3-dione, also known as Rasagiline, is the enzyme monoamine oxidase (MAO), specifically the subtype MAO-B . MAO-B is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system and peripheral tissues .
Mode of Action
Rasagiline acts as a propargylamine and an irreversible inhibitor of MAO-B . By inhibiting MAO-B, it prevents the breakdown of dopamine, a neurotransmitter that plays a vital role in the regulation of movement and mood. This results in an increase in the levels of dopamine in the brain, which can help to alleviate symptoms of diseases like Parkinson’s .
Biochemical Pathways
The inhibition of MAO-B by Rasagiline impacts the metabolic pathway of dopamine Under normal conditions, dopamine is broken down by MAO-B into inactive metabolites, which are then excreted. This enhances dopaminergic activity in the brain, which can help to alleviate symptoms of dopamine-related disorders .
Pharmacokinetics
Rasagiline exhibits good bioavailability, with about 36% of the oral dose being absorbed . It is extensively metabolized in the liver, primarily by the enzyme CYP1A2 . The elimination half-life of Rasagiline is approximately 3 hours . These pharmacokinetic properties influence the drug’s onset of action, duration of effect, and dosing regimen.
Result of Action
The primary result of Rasagiline’s action is an increase in dopamine levels in the brain. This can lead to improvements in motor function and mood in patients with Parkinson’s disease . As an irreversible inhibitor of mao-b, the effects of rasagiline persist until new mao-b enzymes are synthesized, which can lead to a long duration of action .
Action Environment
The action of Rasagiline can be influenced by various environmental factors. For example, the presence of certain foods or other medications can affect the absorption, distribution, metabolism, and excretion of the drug. Additionally, genetic variations in the CYP1A2 enzyme can influence the metabolism of Rasagiline, potentially leading to differences in drug response among individuals . Furthermore, the efficacy and stability of Rasagiline can be affected by factors such as pH and temperature.
Safety and Hazards
Future Directions
The future research directions for this compound could be vast and would depend on its potential applications. It could be explored for pharmaceutical applications (if it exhibits biological activity), materials science (if it has unique physical/chemical properties), or synthetic chemistry (as a building block for more complex molecules) .
properties
IUPAC Name |
1-prop-2-ynylindole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h1,3-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVPLJCIKWDYKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365569 | |
Record name | 1-(Prop-2-yn-1-yl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Propynyl)-1H-indole-2,3-dione | |
CAS RN |
4290-87-3 | |
Record name | 1-(Prop-2-yn-1-yl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q & A
Q1: What makes 1-(Prop-2-yn-1-yl)indoline-2,3-dione a subject of interest for organic synthesis?
A1: This compound is particularly intriguing due to its reactivity in 1,3-dipolar cycloaddition reactions with azides. This reaction, widely used in organic synthesis and click chemistry, forms triazole rings, valuable building blocks in medicinal chemistry and materials science. [] Understanding the regioselectivity of this reaction, specifically which possible isomer is preferentially formed, is crucial for targeted synthesis.
Q2: How do researchers employ computational chemistry to understand the reactions of 1-(Prop-2-yn-1-yl)indoline-2,3-dione?
A2: Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G(d,p) level of theory, provide valuable insights into the electronic properties and reactivity of this molecule. [, ] By analyzing frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps, researchers can predict reactive sites and potential interactions with other molecules. These calculations provide a theoretical basis to understand and potentially predict the regioselectivity observed in experimental reactions. [] Furthermore, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to explore how structural modifications to this compound might influence its reactivity and other properties.
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